8-Iodoquinazoline-2,4(1H,3H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

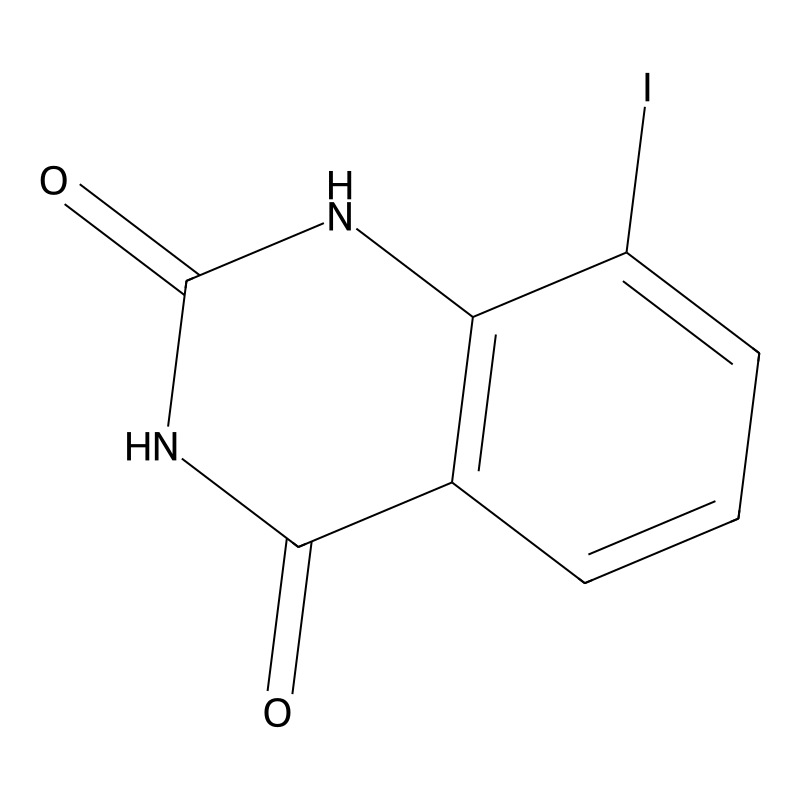

8-Iodoquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, characterized by its unique structure featuring an iodine atom at the 8-position of the quinazoline ring. The molecular formula for this compound is C₈H₅IN₂O₂, and it has a molecular weight of approximately 252.04 g/mol. The compound exhibits a distinctive bicyclic structure, which contributes to its chemical reactivity and biological activity. Quinazolines are known for their diverse pharmacological properties, making them significant in medicinal chemistry.

The primary mechanism of action of IQD is attributed to its inhibitory effect on protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes. IQD has been shown to interact with the ATP binding pocket of specific protein kinases, thereby hindering their ability to transfer phosphate groups and modulate downstream signaling pathways []. However, the specific kinases targeted by IQD and the detailed molecular interactions involved require further investigation.

- Nucleophilic Substitution: The iodine atom can act as a leaving group, allowing for nucleophilic substitution reactions with various nucleophiles.

- Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds.

- Condensation Reactions: The carbonyl groups present in the dione structure can participate in condensation reactions with amines or hydrazines.

The compound's reactivity is largely influenced by the presence of the iodine substituent, which enhances electrophilicity and facilitates further chemical transformations .

8-Iodoquinazoline-2,4(1H,3H)-dione has shown promising biological activities in various studies:

- Antiviral Properties: Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit antiviral activity against several viruses, including adenoviruses and vaccinia virus .

- Anticancer Activity: Some studies have reported that iodoquinazoline derivatives act as dual inhibitors of epidermal growth factor receptor (EGFR), demonstrating potential anticancer effects .

- Enzyme Inhibition: The compound may also inhibit specific enzymes involved in cancer progression and viral replication.

These biological activities are attributed to the compound's ability to interact with various biological targets, including enzymes and receptors .

The synthesis of 8-Iodoquinazoline-2,4(1H,3H)-dione can be achieved through several methods:

- From Anthranilic Acid: A common synthetic route involves starting from anthranilic acid followed by alkylation with ethyl chloroacetate under basic conditions to form the quinazoline scaffold .

- Iodination Reaction: The introduction of the iodine substituent can be accomplished via electrophilic iodination of the quinazoline precursor using iodine monochloride or other iodinating agents.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that utilize metal-free catalysis to streamline the production of quinazoline derivatives .

These methods highlight the versatility and efficiency in synthesizing 8-Iodoquinazoline-2,4(1H,3H)-dione.

The applications of 8-Iodoquinazoline-2,4(1H,3H)-dione span various fields:

- Pharmaceutical Development: Its potential as an antiviral and anticancer agent positions it as a candidate for drug development.

- Biochemical Research: Used in studies investigating enzyme inhibition and receptor interactions.

- Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

The compound's unique properties make it valuable in both research and therapeutic contexts.

Interaction studies involving 8-Iodoquinazoline-2,4(1H,3H)-dione have focused on its binding affinity to biological targets:

- Molecular Docking Studies: These studies have been conducted to predict how well the compound binds to specific proteins associated with viral replication and cancer progression.

- In Vitro Assays: Laboratory assays have been employed to evaluate its efficacy against various cell lines infected with viruses or exhibiting cancerous behavior.

Such studies provide insights into the mechanisms underlying its biological activities and potential therapeutic applications .

Several compounds share structural similarities with 8-Iodoquinazoline-2,4(1H,3H)-dione. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Iodoquinazoline-2,4(1H,3H)-dione | Iodine at position 6 | Antiviral activity |

| 5-Iodoquinazoline-2,4(1H,3H)-dione | Iodine at position 5 | Anticancer properties |

| Quinazoline-2,4(1H,3H)-dione | No halogen substituent | Broader pharmacological profile |

| 8-Bromoquinazoline-2,4(1H,3H)-dione | Bromine instead of iodine | Varying enzyme inhibition |

The presence of iodine at position 8 distinguishes this compound from others within the quinazoline family. This specific substitution enhances its reactivity and biological profile compared to similar compounds with different halogens or no halogen at all .